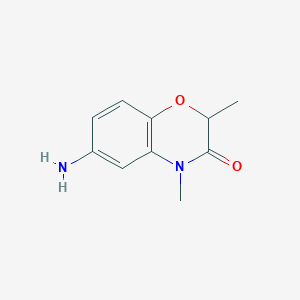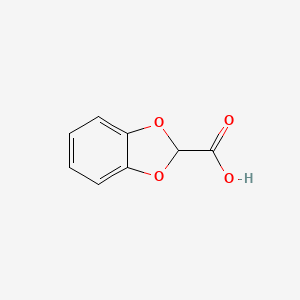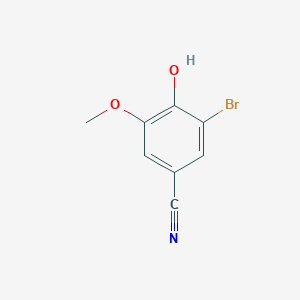
3-溴-4-羟基-5-甲氧基苯甲腈
描述
3-Bromo-4-hydroxy-5-methoxybenzonitrile is a halogenated aromatic nitrile compound. It is structurally related to bromoxynil, which is a herbicide used for the control of broad-leaved weeds. The compound is characterized by the presence of bromo, hydroxy, and methoxy functional groups attached to a benzonitrile core. The presence of these substituents influences its chemical reactivity and physical properties, as well as its potential for biotransformation under various environmental conditions .
Synthesis Analysis
The synthesis of halogenated benzonitriles can be complex due to the reactivity of the halogen substituents. A related compound, 3-ethyl-4-hydroxy-5-methylbenzonitrile, was synthesized through a non-classical nitrile formation using hydroxylamine-O-sulfonic acid (HOSA), which suggests that similar methodologies could potentially be applied to the synthesis of 3-Bromo-4-hydroxy-5-methoxybenzonitrile . Additionally, the synthesis of 3-methoxy-4-chloro-5-nitrobenzonitrile from vanillin indicates that starting from natural products could be a viable route for synthesizing complex benzonitriles .
Molecular Structure Analysis
The molecular structure of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would be expected to show the influence of the substituents on the aromatic ring. For instance, the electron-withdrawing nitrile group could affect the electron density of the ring, while the electron-donating methoxy and hydroxy groups could have opposing effects. The presence of a bromine atom would add significant molecular weight and could influence the compound's reactivity through its ability to participate in various chemical reactions, such as nucleophilic substitution .
Chemical Reactions Analysis
The reactivity of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would likely involve its functional groups. The bromine atom could undergo nucleophilic substitution reactions, as seen with other brominated compounds . The hydroxy group could be involved in esterification or dehydration reactions, while the methoxy group could undergo demethylation under certain conditions . The nitrile group could participate in reactions such as hydrolysis to form amides or carboxylic acids.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-4-hydroxy-5-methoxybenzonitrile would be influenced by its functional groups and molecular structure. The compound would likely have a relatively high molecular weight due to the presence of bromine. Its solubility in various solvents would be affected by the polar nitrile group and the less polar methoxy and bromo groups. The boiling and melting points would be determined by the intermolecular forces present in the compound, such as hydrogen bonding from the hydroxy group and dipole-dipole interactions from the nitrile group. The compound's stability under different environmental conditions, such as anaerobic degradation, could be inferred from studies on similar compounds, which show that halogenated benzonitriles can undergo reductive debromination and further transformation .
科学研究应用
光谱和非线性光学性质
- 3-溴-4-羟基-5-甲氧基苯甲腈展示出有趣的光谱性质。Kumar和Raman(2017)通过密度泛函理论(DFT)分析了类似化合物5-溴-2-甲氧基苯甲腈的几何结构。他们发现这种化合物在频率加倍和二次谐波产生(SHG)方面具有潜在应用,表明其在非线性光学(NLO)应用中的有用性(Kumar & Raman, 2017)。
环境降解和生物降解
- 类似溴氰草酯化合物的环境降解一直是研究的课题。Knight,Berman和Häggblom(2003)研究了溴氰草酯及其转化产物在不同条件下的厌氧生物降解性。他们观察到溴氰草酯在不同厌氧环境中被消耗,显示其对环境降解的敏感性(Knight,Berman,& Häggblom,2003)。
转基因植物中的除草剂抗性
- 利用来自细菌的基因在植物中开发除草剂抗性已经得到探讨。Stalker,McBride和Malyj(1988)研究了转基因烟草植物对溴氰草酯的抗性,通过表达细菌解毒基因。这种方法展示了一种在作物中开发除草剂抗性的潜在方法(Stalker, McBride, & Malyj, 1988)。
安全和危害
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It can cause harm if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
属性
IUPAC Name |
3-bromo-4-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-12-7-3-5(4-10)2-6(9)8(7)11/h2-3,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXLXRNDUJYBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C#N)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427393 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-hydroxy-5-methoxybenzonitrile | |
CAS RN |
52805-45-5 | |
| Record name | 3-bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-4-hydroxy-5-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

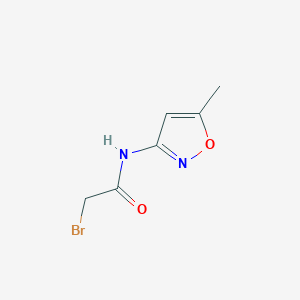

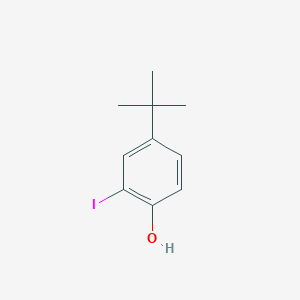
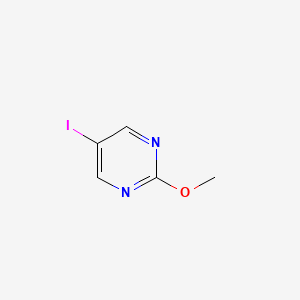
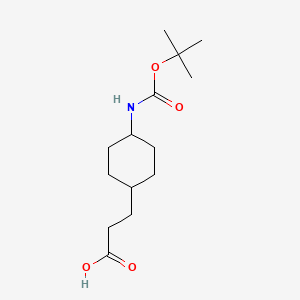

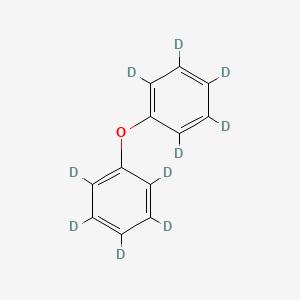
![7-Bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1277576.png)
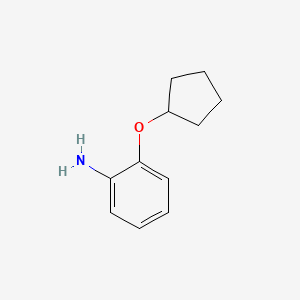

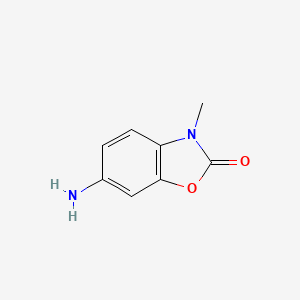
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonyl chloride](/img/structure/B1277593.png)
